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Compound of Interest

Compound Name: 4-Ethyl-5-methylnonane

Cat. No.: B14066610

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethyl-
5-methylnonane, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy. Due to the limited availability of public experimental spectra, this guide utilizes
predicted data to serve as a reference for researchers in compound identification and
characterization.

Introduction

4-Ethyl-5-methylnonane is a branched alkane with the molecular formula Ci12Hze. As with any
organic compound, spectroscopic techniques are indispensable for its structural elucidation
and purity assessment. This document outlines the expected spectral characteristics and
provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 13C NMR, and IR spectroscopic data for
4-ethyl-5-methylnonane. These predictions are based on established computational models
and serve as a valuable guide for spectral interpretation.

Predicted *H NMR Data

Table 1: Predicted tH NMR Chemical Shifts for 4-Ethyl-5-methylnonane
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Predicted Chemical Shift

Protons Multiplicity
(ppm)

CHs (terminal) ~0.9 Triplet

CHz (chain) ~12-14 Multiplet

CH (branched) ~15-17 Multiplet
CHs (ethyl) ~0.85 Triplet

CHz2 (ethyl) ~1.3 Multiplet
CHs (methyl) ~0.8 Doublet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at O ppm.

Predicted *C NMR Data

While specific predicted chemical shifts for 4-ethyl-5-methylnonane are not readily available in
public databases, general ranges for alkanes can be expected.[1][2]

Table 2: Expected 13C NMR Chemical Shift Ranges for 4-Ethyl-5-methylnonane

Carbon Atom Expected Chemical Shift Range (ppm)
Primary (CHs) 10-20
Secondary (CHz2) 20 - 45
Tertiary (CH) 30-50

Note: Chemical shifts are referenced to TMS at O ppm.

Predicted IR Spectroscopy Data

The infrared spectrum of an alkane is characterized by its C-H stretching and bending
vibrations.

Table 3: Predicted IR Absorption Frequencies for 4-Ethyl-5-methylnonane
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] ] ) Predicted .
Functional Group Vibration Mode Intensity
Frequency (cm™?)
C-H Alkane Stretch 2850 - 3000 Strong
C-H Methylene Bend ~ 1465 Medium
C-H Methyl Bend ~ 1375 Medium

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid alkanes

like 4-ethyl-5-methylnonane.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 13C NMR spectra of 4-ethyl-5-methylnonane.

Materials:

» High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Pipettes

Procedure:

e Sample Preparation:

5 mm NMR tubes

4-Ethyl-5-methylnonane sample

Deuterated solvent (e.g., chloroform-d, CDCI3)

o Dissolve approximately 5-10 mg of 4-ethyl-5-methylnonane in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCI3).

o Ensure the sample is of high purity to avoid extraneous signals.
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o Transfer the solution into a clean, dry 5 mm NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Data Acquisition:

[e]

Pulse Sequence: Standard single-pulse experiment.

o

Spectral Width: Typically -1 to 13 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 8-16, depending on the concentration.

¢ 13C NMR Data Acquisition:

[¢]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Spectral Width: Typically 0 to 220 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 128-1024, due to the low natural abundance of 13C.

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase and baseline correct the resulting spectrum.
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o Calibrate the chemical shift scale using the solvent residual peak or an internal standard
(e.g., TMS).

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid 4-ethyl-5-methylnonane.

Materials:

Fourier-Transform Infrared (FT-IR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

4-Ethyl-5-methylnonane sample

Pipette

Acetone (for cleaning)
Procedure using Salt Plates:
e Sample Preparation:

o Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of
acetone and allow them to dry completely.

o Place a single drop of liquid 4-ethyl-5-methylnonane onto the center of one salt plate.[3]

o Carefully place the second salt plate on top, creating a thin liquid film between the plates.
[3] Avoid forming air bubbles.

o Data Acquisition:
o Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
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spectrum.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
¢ Cleaning:
o After analysis, carefully separate the salt plates and clean them thoroughly with acetone.

o Store the clean, dry plates in a desiccator.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and
characterization of 4-ethyl-5-methylnonane.

Sample Preparation Data Acquisition Data Analysis
Prepare thin film FT-IR Spectrometer IR Spectrum
I
4-Ethyl-5-methylnonane Structural ‘;]lucidation
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Caption: Workflow for the spectroscopic analysis of 4-ethyl-5-methylnonane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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